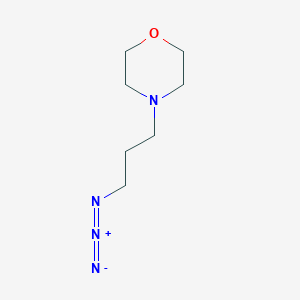

4-(3-Azidopropyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-azidopropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURZJULJBLMFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Azidopropyl Morpholine

Precursor Synthesis Strategies

The foundation of a successful synthesis lies in the efficient preparation of a suitable starting material. For 4-(3-azidopropyl)morpholine, this typically involves either creating a propyl-halogenated morpholine (B109124) or a propyl-aminated morpholine.

A common and direct method to create a key precursor is through the alkylation of morpholine. This strategy involves reacting morpholine with a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262). In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, displacing one of the halogen atoms on the propyl chain to form a new carbon-nitrogen bond.

A specific example of this is the synthesis of 4-(3-chloropropyl)morpholine (B193441). chemicalbook.com By reacting morpholine with 1-bromo-3-chloropropane in a solvent like toluene (B28343) under reflux conditions, the desired chlorinated precursor is formed. chemicalbook.com The significant difference in reactivity between the bromine and chlorine atoms on the propyl chain allows for a selective reaction, where the more reactive bromide is displaced by the morpholine, leaving the chloride intact for a subsequent azidation step. The mixture is typically heated to ensure the reaction proceeds to completion, and after filtration and purification, a high yield of 4-(3-chloropropyl)morpholine can be obtained. chemicalbook.com

Table 1: Synthesis of Halogenated Precursor via Alkylation

| Reactant A | Reactant B | Product | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Morpholine | 1-Bromo-3-chloropropane | 4-(3-Chloropropyl)morpholine | Toluene | Reflux, 2h | 96% | chemicalbook.com |

An alternative and powerful strategy begins with a primary amine, specifically 4-(3-aminopropyl)morpholine. sigmaaldrich.com This precursor, which already contains the complete morpholinopropyl backbone, can be converted to the final azide (B81097) product through methods that transform the amino group (-NH₂) into an azide group (-N₃).

Diazo transfer reactions are an effective method for converting primary amines into azides. scripps.edu This process involves treating the amine with a diazo-transfer reagent, often a sulfonyl azide like trifluoromethanesulfonyl azide (TfN₃) or a safer, more stable alternative such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. rsc.orgnih.gov

The mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide reagent. nih.gov The reaction is typically carried out in the presence of a base, which plays a crucial role. rsc.org For instance, bases like 4-(N,N-dimethyl)aminopyridine (DMAP) are often efficient, though stronger, non-nucleophilic bases may be required for more nucleophilic amines. rsc.org The development of reagents like fluorosulfuryl azide and imidazolium-based salts has made this method safer and more efficient, allowing the reaction to proceed under mild, often room-temperature, conditions. scripps.edubroadpharm.com

Perhaps the most classic and widely used method for introducing an azide group is through a nucleophilic substitution reaction (Sₙ2). This approach uses the halogenated precursor, 4-(3-chloropropyl)morpholine, synthesized as described previously.

In this reaction, an azide salt, most commonly sodium azide (NaN₃), serves as the nucleophile. The azide ion (N₃⁻) displaces the chloride ion on the propyl chain of 4-(3-chloropropyl)morpholine. This substitution is typically performed in a polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which can effectively solvate the cation (Na⁺) while leaving the azide nucleophile reactive. researchgate.net The reaction often proceeds efficiently at room temperature, although gentle heating may be applied to increase the rate. researchgate.net The result is the formation of this compound and a salt byproduct (sodium chloride).

Table 2: Introduction of Azide Functionality

| Precursor | Reagent(s) | Method | Product | Reference |

|---|---|---|---|---|

| 4-(3-Aminopropyl)morpholine | Trifluoromethanesulfonyl azide (TfN₃) or other sulfonyl azides, Base | Diazo Transfer | This compound | scripps.edunih.govbroadpharm.com |

| 4-(3-Chloropropyl)morpholine | Sodium Azide (NaN₃) | Nucleophilic Substitution | This compound | researchgate.net |

Introduction of Azide Functionality from Amines

Optimization of Reaction Conditions and Yields

Achieving a high yield of a pure product requires careful optimization of various reaction parameters. For the synthesis of this compound, the choice of solvent and the control of temperature are paramount in both the precursor formation and the final azidation step.

The role of the solvent is multifaceted; it must dissolve the reactants, facilitate their interaction, and in some cases, influence the reaction pathway. rsc.org Temperature control is equally critical, as it directly affects the reaction rate and the potential for side reactions.

In the alkylation of morpholine to form the halogenated precursor, a non-polar solvent like toluene is often used. chemicalbook.com The reaction is conducted under reflux, meaning it is carried out at the boiling point of the solvent. This elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

For the nucleophilic substitution with azide salts , a polar aprotic solvent like N-methylpyrrolidone (NMP) is preferred. researchgate.net Such solvents are excellent for Sₙ2 reactions because they solvate the cation of the azide salt without strongly interacting with the azide anion, thereby enhancing its nucleophilicity. These reactions can often be run at room temperature, which is advantageous as it minimizes energy consumption and reduces the risk of side reactions. researchgate.net

In diazo-transfer reactions , the choice of solvent and base is critical and depends on the specific reagent and substrate. nii.ac.jp For example, reactions with certain diazo-transfer reagents proceed efficiently in methanol (B129727) in the presence of a suitable base. nii.ac.jp Temperature is generally kept mild to ensure the stability of the reagents and intermediates.

The optimization process often involves screening various combinations of solvents, temperatures, and (if applicable) bases to identify the conditions that provide the highest yield and purity of this compound. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Morpholine |

| 1-Bromo-3-chloropropane |

| 4-(3-Chloropropyl)morpholine |

| Toluene |

| 4-(3-Aminopropyl)morpholine |

| Trifluoromethanesulfonyl azide |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate |

| 4-(N,N-dimethyl)aminopyridine |

| Fluorosulfuryl azide |

| Sodium azide |

| N-Methylpyrrolidone |

| Dimethylformamide |

| Sodium chloride |

Catalytic Systems in Azide Formation

While the reaction between an alkyl halide and sodium azide can proceed without a catalyst, particularly in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) which help to solvate the cation and enhance the nucleophilicity of the azide anion, the use of catalytic systems can significantly improve reaction rates and yields. libretexts.org This is especially true in two-phase systems (e.g., an organic solvent and water), where the catalyst is essential for transporting the azide anion from the aqueous phase to the organic phase where the alkyl halide substrate is located.

Phase-Transfer Catalysis (PTC): This is the most prominent catalytic system for this type of azidation. Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. For the synthesis of this compound, the catalyst, typically a quaternary ammonium (B1175870) salt, forms an ion pair with the azide anion. The lipophilic nature of the catalyst's organic groups allows this ion pair to be soluble in the organic solvent, making the azide anion available to react with the alkyl halide. nih.gov

Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC): A more recent development involves catalysts capable of hydrogen bonding, such as chiral bis-urea compounds. These catalysts can activate inorganic salts like sodium azide for asymmetric synthesis, demonstrating a sophisticated mode of activation. nih.gov Although often applied to more complex stereoselective reactions, the principle of activating the azide anion through specific interactions is a key advancement in the field.

Below is a table of representative catalysts used in azide formation reactions.

| Catalyst Type | Specific Example | Function |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Forms a lipophilic ion pair with the azide anion, facilitating its transfer into the organic phase. |

| Quaternary Ammonium Salt | Aliquat 336 (Tricaprylylmethylammonium chloride) | Acts as a robust phase-transfer catalyst suitable for various S_N_2 reactions. |

| Crown Ether | 18-Crown-6 | Sequesters the sodium cation (Na⁺), liberating a "naked," highly reactive azide anion. |

| Hydrogen Bonding Catalyst | BINAM-derived bis-urea | Activates the azide anion through the formation of hydrogen bonds, enhancing its nucleophilicity. nih.gov |

Comparative Analysis of Synthetic Routes

The primary synthetic routes to this compound diverge based on the choice of the starting material, specifically the nature of the leaving group on the propyl chain. The most common precursors are 4-(3-chloropropyl)morpholine and 4-(3-bromopropyl)morpholine (B154003). An alternative route involves starting from 4-(3-hydroxypropyl)morpholine, which first requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs).

The reactivity of the alkyl halide is paramount in S_N_2 reactions. The strength of the carbon-halogen bond and the stability of the leaving group once it has departed are the determining factors. The general order of reactivity for alkyl halides in S_N_2 reactions is:

R-I > R-Br > R-Cl > R-F pharmaguideline.comquora.com

This order is because the iodide ion is the best leaving group among the halogens, as it is the weakest base and the C-I bond is the weakest. quora.com Consequently, using 4-(3-bromopropyl)morpholine will generally result in a faster reaction and may require milder conditions (e.g., lower temperature) compared to using 4-(3-chloropropyl)morpholine. However, the chloro-derivative is often more commercially available and less expensive, presenting a classic trade-off between reactivity and cost.

| Synthetic Route | Precursor | Relative Reactivity | Key Considerations |

| Route 1 | 4-(3-Bromopropyl)morpholine | High | Faster reaction rates, may not require a catalyst in a suitable solvent. Higher precursor cost. |

| Route 2 | 4-(3-Chloropropyl)morpholine | Moderate | Slower reaction rates, often benefits from heating and/or a phase-transfer catalyst. Lower precursor cost. |

| Route 3 | 4-(3-Tosyloxypropyl)morpholine | Very High | Tosylate is an excellent leaving group, leading to high efficiency. Requires an extra synthetic step from the corresponding alcohol. |

Efficiency and Atom Economy Considerations

Atom Economy is a theoretical concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 4-(3-chloropropyl)morpholine and sodium azide, the reaction is:

C₇H₁₄ClNO + NaN₃ → C₇H₁₅N₄O + NaCl

The calculation for the atom economy of this route is presented below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-(3-Chloropropyl)morpholine | C₇H₁₄ClNO | 163.65 | Reactant |

| Sodium Azide | NaN₃ | 65.01 | Reactant |

| This compound | C₇H₁₅N₄O | 170.22 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

Calculation: % Atom Economy = [170.22 / (163.65 + 65.01)] x 100 = [170.22 / 228.66] x 100 ≈ 74.4%

Scalability of Production Methods

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations, primarily centered on safety and process control.

Safety Concerns with Azides:

Hydrazoic Acid (HN₃) Formation: Sodium azide can react with acids to form hydrazoic acid, which is highly toxic and explosive. Care must be taken to avoid acidic conditions, including acidic work-ups.

Heavy Metal Azides: Sodium azide can form highly sensitive and explosive salts with heavy metals like lead, copper, and mercury. Therefore, the use of equipment containing these metals must be strictly avoided.

Thermal Stability: While many organic azides are relatively stable, they are energetic compounds that can decompose exothermically, sometimes explosively, upon heating. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is crucial before any scale-up operation.

Process Control:

Exothermic Reaction: The S_N_2 reaction with azide is exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not managed effectively. The reactor must have adequate cooling capacity, and the rate of addition of reactants may need to be carefully controlled to manage the temperature.

Solvent Choice and Work-up: The choice of solvent must balance reactivity, safety (e.g., avoiding halogenated solvents like dichloromethane (B109758) which can form explosive diazidomethane), and ease of removal. mdpi.com The work-up procedure must be designed to safely handle and quench any unreacted sodium azide.

The use of phase-transfer catalysis can be advantageous for scalability as it can allow for the use of less hazardous or more easily managed solvent systems (e.g., toluene/water instead of DMF) and can often be performed at lower temperatures, improving the safety profile of the process.

Reactivity and Derivatization of 4 3 Azidopropyl Morpholine

Transformations Involving the Azide (B81097) Moiety

The azide group of 4-(3-Azidopropyl)morpholine is the focal point of its chemical reactivity, participating in several key transformations that are cornerstones of modern synthetic chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. organic-chemistry.org This reaction involves the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The CuAAC reaction is known for its reliability and simplicity, making it a powerful tool for creating covalent connections between different molecular fragments. nih.govmdpi.com

A significant advantage of the CuAAC reaction is its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The scope of alkyne partners for the CuAAC reaction is broad, encompassing a wide variety of functional groups. This tolerance allows for the synthesis of a diverse array of morpholine-containing triazoles. nih.govfigshare.com While modest differences in reactivity exist among various terminal alkynes, propargyl compounds are often used due to their excellent combination of reactivity, ease of installation, and cost-effectiveness. nih.gov Electronically activated propiolamides exhibit slightly higher reactivity. nih.gov The reaction is also effective with a range of substituted phenylacetylenes and other terminal alkynes. nih.gov

| Alkyne Partner | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Phenylacetylene | CuSO4, Sodium Ascorbate | High | nih.gov |

| Propargyl Alcohol | CuSO4, Sodium Ascorbate, THPTA | High | nih.gov |

| 1-Ethynyl-4-(trifluoromethyl)benzene | Cu/C catalyst, DCM, 110 °C (Flow) | Good | nih.gov |

| Propiolamides | CuSO4, Sodium Ascorbate | Slightly higher reactivity than propargyl compounds | nih.gov |

The active catalyst in the CuAAC reaction is the copper(I) ion. organic-chemistry.org This can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov The use of copper(I) salts directly, such as copper(I) iodide (CuI), is also common. nih.gov

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the reaction rate. nih.govglenresearch.com Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are widely used ligands that significantly enhance the efficiency of the CuAAC reaction, particularly in bioconjugation applications where protecting sensitive biomolecules is paramount. nih.govnih.govjenabioscience.com These ligands protect the Cu(I) from oxidation and prevent the formation of reactive oxygen species that can damage substrates. nih.govspringernature.com The choice of ligand can strongly influence the reaction rate and chemoselectivity. nih.gov For instance, N-heterocyclic carbene (NHC) complexes of copper have been shown to be very active catalysts, especially under solvent-free conditions. nih.gov

| Catalyst System | Ligand | Key Features | Reference |

|---|---|---|---|

| CuSO4 / Sodium Ascorbate | None (or in situ formed) | The most common and convenient system. | organic-chemistry.orgnih.gov |

| CuI | Amine ligands (e.g., DIPEA) | Effective, particularly in organic solvents. | nih.gov |

| Cu(I) salts | Tris(benzyltriazolylmethyl)amine (TBTA) | Accelerates reaction and stabilizes Cu(I), widely used in bioconjugation. | nih.govglenresearch.com |

| Cu(I) salts | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Water-soluble ligand, protects biomolecules from damage. | nih.gov |

| CuCl(TPh) (NHC complex) | 1,4-diphenyl-1,2,3-triazol-5-ylidene | Effective for sterically hindered substrates at room temperature. | organic-chemistry.org |

The mechanism of the CuAAC reaction is more complex than a concerted 1,3-dipolar cycloaddition. organic-chemistry.orgyoutube.com It is generally accepted to proceed through a stepwise pathway involving copper acetylide intermediates. nih.gov The process begins with the formation of a copper(I) acetylide from the terminal alkyne. nih.gov The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate (a cupracycle). nih.gov This intermediate then undergoes reductive elimination to afford the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org Density Functional Theory (DFT) calculations support this stepwise mechanism and indicate that the reductive elimination step is often rate-determining. organic-chemistry.org Recent studies have also provided evidence for the involvement of dicopper intermediates in the catalytic cycle under certain conditions. aiche.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. magtech.com.cn This reaction utilizes cyclooctynes, which are highly strained cyclic alkynes, that react readily with azides without the need for a metal catalyst. magtech.com.cncore.ac.uk The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn SPAAC has become a valuable tool in chemical biology and materials science due to its bioorthogonality, as it avoids the cytotoxicity associated with copper catalysts. magtech.com.cnrsc.org A variety of cyclooctyne derivatives, such as dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO), have been developed to tune the reaction kinetics and stability of the alkyne. magtech.com.cn The reaction is highly efficient and proceeds under mild conditions, making it suitable for applications in living systems. magtech.com.cnnih.gov

Reductions to Primary Amines

The azide group of this compound is readily reduced to a primary amine, yielding 4-(3-aminopropyl)morpholine. This transformation is a cornerstone in the utilization of this compound as a linker or building block in medicinal and materials chemistry. The resulting primary amine is a versatile nucleophile, capable of participating in a wide array of subsequent reactions such as amidation, reductive amination, and sulfonylation.

Several methods are effective for the reduction of the azide moiety. Catalytic hydrogenation is a common and efficient approach, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.commdpi.com This method is known for its clean conversion and high yields. The reaction proceeds by the adsorption of the azide onto the catalyst surface, followed by reaction with activated hydrogen. mdpi.com

Alternative reduction methods that avoid the use of high-pressure hydrogen gas are also prevalent. The Staudinger reaction, for example, involves treatment of the azide with a phosphine, typically triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to the primary amine. Another prominent method is the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or in specific solvent systems. nih.gov

Table 1: Representative Conditions for the Reduction of Organic Azides to Primary Amines

| Method | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, Room Temperature | >95% | mdpi.com |

Reactivity of the Morpholine (B109124) Nitrogen and Ring System

The nitrogen atom within the morpholine ring is a tertiary amine, characterized by its nucleophilic and basic properties. This allows it to participate in a variety of chemical reactions, leading to the formation of new covalent bonds and salts. The presence of the oxygen atom in the morpholine ring influences the nitrogen's electronic properties, differentiating its reactivity from other cyclic amines like piperidine (B6355638).

The lone pair of electrons on the morpholine nitrogen makes it a potent nucleophile, capable of reacting with various electrophiles, most notably alkyl halides. This N-alkylation reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge. researchgate.netmdpi.com The reaction proceeds via a standard SN2 mechanism.

The process of quaternization converts the neutral morpholine moiety into a permanently charged cationic group. researchgate.net This modification dramatically alters the molecule's physical properties, such as its solubility in water. Quaternized morpholinium compounds have been investigated for various applications, including as components of ionic liquids and antimicrobial agents. researchgate.netnih.gov The choice of alkylating agent can be varied to introduce a wide range of substituents, from simple methyl or ethyl groups to more complex functionalized chains.

Table 2: Examples of N-Alkylation and Quaternization Agents for Morpholine Derivatives

| Alkylating Agent | Product Type | Reference |

|---|---|---|

| Methyl Iodide (CH₃I) | Quaternary Morpholinium Salt | nih.gov |

| Ethyl Chloride | Quaternary Morpholinium Salt | google.com |

| Propylene Carbonate | N-(2-hydroxypropyl)morpholine | mdpi.com |

| Alkyl Halides (general) | Quaternary Ammonium Salt | nih.gov |

While the tertiary nitrogen of this compound cannot form enamines directly, the parent morpholine, a secondary amine, is a classic reagent for enamine synthesis. khanacademy.org This reaction involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of an aldehyde or a ketone. libretexts.org The initial addition is followed by the elimination of a water molecule to form the C=C-N enamine linkage. libretexts.orggoogle.com

The reaction is typically catalyzed by an acid and involves a carbinolamine intermediate. libretexts.org The resulting enamines are versatile synthetic intermediates in their own right, serving as nucleophiles in various carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. The reactivity of morpholine-derived enamines is well-documented, although they are noted to be less nucleophilic than enamines derived from more basic amines like pyrrolidine. nih.gov

As a Brønsted-Lowry base, the nitrogen atom of the morpholine ring can readily accept a proton from an acid to form a morpholinium salt. nih.gov This acid-base reaction is straightforward and results in the formation of a positively charged morpholinium cation and the conjugate base of the acid.

These salts are often crystalline solids with higher melting points and greater water solubility than the parent compound. The formation of salts is a common strategy in pharmaceutical chemistry to improve the handling and bioavailability of amine-containing active ingredients. A variety of inorganic and organic acids can be used to form these salts, leading to morpholinium chlorides, bromides, sulfates, acetates, and more. Beyond simple protonation, reaction with alkylating agents also leads to quaternary morpholinium salts, as discussed previously. google.comresearchgate.net

The chemical reactivity of the morpholine nitrogen is fundamentally governed by its nucleophilicity and basicity. Morpholine is a moderately strong base, with the pKa of its conjugate acid being approximately 8.4. This basicity is a result of the availability of the nitrogen's lone pair of electrons for protonation.

However, the presence of the electronegative oxygen atom at the 4-position of the ring exerts an inductive electron-withdrawing effect (-I effect). This effect reduces the electron density on the nitrogen atom compared to a simple dialkyl amine or a cyclic amine like piperidine (pKa ≈ 11.1). Consequently, morpholine is less basic than piperidine.

This reduced electron density also translates to lower nucleophilicity. nih.gov While morpholine is still an effective nucleophile for many reactions, its reactivity is attenuated. For instance, in enamine formation, enamines derived from morpholine are generally less reactive than those derived from pyrrolidine. nih.gov This difference is attributed to the decreased ability of the morpholine nitrogen to donate its lone pair into the pi-system of the enamine, which reduces the nucleophilicity of the alpha-carbon. nih.gov

Applications As a Functional Building Block in Advanced Chemical Research

Integration into Medicinal Chemistry Scaffolds

The chemical compound 4-(3-azidopropyl)morpholine serves as a critical functional building block in the realm of medicinal chemistry. Its unique structure, featuring a terminal azide (B81097) group and a morpholine (B109124) ring, allows for its versatile integration into a wide array of molecular scaffolds, leading to the development of novel therapeutic agents and research tools. The morpholine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of molecules. researchgate.netnih.govnih.gov

The azide group provides a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of stable triazole linkages with alkyne-containing molecules. nih.gov This reaction's high efficiency and biocompatibility have made this compound a valuable reagent for constructing complex bioactive molecules.

Synthesis of Triazole-Containing Bioactive Molecules

The azide functionality of this compound is instrumental in the synthesis of 1,2,3-triazole-containing compounds, which are recognized for their broad spectrum of biological activities. mdpi.comresearchgate.net The formation of the triazole ring through click chemistry provides a stable and often beneficial linker that can connect the morpholine-containing fragment to various pharmacophores.

Conjugation with Cinnoline (B1195905) Derivatives for Antibacterial Agents

In the pursuit of new antibacterial agents, researchers have utilized this compound to synthesize novel cinnoline derivatives. Cinnoline-based compounds have demonstrated promising antibacterial properties. nih.govresearchgate.net By conjugating the this compound moiety to a cinnoline scaffold via a triazole linker, new molecular entities with potential antibacterial activity have been created. This approach leverages the favorable properties of both the morpholine and cinnoline rings to explore new chemical space for combating bacterial infections. nih.govresearchgate.net

Incorporation into Perylene (B46583) Derivatives for Antivirals

The antiviral potential of perylene derivatives has been enhanced through the incorporation of this compound. nih.gov Perylene compounds are known for their photodynamic and antiviral activities. nih.gov The synthesis of 4-(3-(4-(perylen-3-yl)-1H-1,2,3-triazol-1-yl)propyl)morpholine demonstrates the application of click chemistry to link the morpholine-containing azide with an ethynylperylene. nih.gov While a study showed that replacing an ethyl linker with a propyl linker in this series led to a loss of activity against Chikungunya virus (CHIKV) and SARS-CoV-2, the corresponding N-methylated derivative retained activity against these viruses, highlighting the subtle structural modifications that can influence biological outcomes. nih.gov

Design of Enzyme Inhibitors (e.g., PDE10A, Legumain, Cholinesterase)

The versatility of this compound extends to the design of various enzyme inhibitors, a cornerstone of modern drug discovery.

Phosphodiesterase 10A (PDE10A) Inhibitors: The morpholine scaffold is a component of known PDE10A inhibitors, which are being investigated for the treatment of neuropsychiatric disorders like schizophrenia. nih.govnih.govsigmaaldrich.com The ability to introduce the morpholine moiety using this compound allows for the creation of diverse libraries of potential PDE10A inhibitors for structure-activity relationship (SAR) studies.

Legumain Inhibitors: While direct synthesis of legumain inhibitors using this compound is not explicitly detailed in the provided context, the morpholine ring itself is a key feature in various enzyme inhibitors. nih.gov The functional handles of this compound make it a suitable building block for creating libraries of compounds to screen for legumain inhibition, an important target in cancer research.

Cholinesterase Inhibitors: Morpholine derivatives have been explored as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govnih.govmdpi.comresearchgate.net The incorporation of the morpholine group can influence the binding of these inhibitors to the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The use of this compound allows for the systematic modification of cholinesterase inhibitor scaffolds to optimize their potency and selectivity. mdpi.com

Development of Chemical Probes and Tags

The azide group of this compound makes it a valuable tool for the development of chemical probes and bioorthogonal tags. nih.govnih.govthermofisher.com These probes are essential for studying biological processes in living systems without interfering with their natural functions. By attaching this compound to a molecule of interest, researchers can introduce an azide handle that can be subsequently "clicked" with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization or affinity purification. nih.govsigmaaldrich.com This strategy is widely used in chemical biology and proteomics to identify protein targets, study post-translational modifications, and elucidate the mechanisms of action of bioactive compounds. nih.govchemrxiv.org

Role in Drug Discovery Libraries and Fragment Screening

In modern drug discovery, the construction of diverse chemical libraries is paramount for identifying new lead compounds. nih.gov this compound serves as an excellent building block for generating such libraries. Its bifunctional nature allows for the creation of a wide range of molecules with varying substituents and properties.

Furthermore, in the context of fragment-based drug discovery (FBDD), small molecules, or "fragments," are screened for weak binding to a biological target. nih.govprestwickchemical.commdpi.com The morpholine moiety is a common constituent of fragment libraries due to its favorable physicochemical properties. nih.gov The azide group in this compound provides a straightforward method for elaborating initial fragment hits into more potent lead compounds through click chemistry-mediated fragment linking or growing strategies.

Interactive Data Tables

Table 1: Applications of this compound in Bioactive Molecule Synthesis

| Application Area | Target Molecule Class | Key Research Finding |

|---|---|---|

| Antibacterial Agents | Cinnoline Derivatives | Conjugation via triazole linkage creates novel antibacterial candidates. nih.govresearchgate.net |

| Antiviral Agents | Perylene Derivatives | Incorporation into perylene scaffolds can modulate antiviral activity against viruses like CHIKV and SARS-CoV-2. nih.govnih.gov |

Table 2: Utility of this compound in Chemical Biology and Drug Discovery

| Application | Methodology | Significance |

|---|---|---|

| Chemical Probes & Tags | Bioorthogonal "Click" Chemistry | Enables the labeling and tracking of biomolecules in complex biological systems. nih.govnih.govthermofisher.com |

| Drug Discovery Libraries | Combinatorial Synthesis | Facilitates the rapid generation of diverse compound libraries for high-throughput screening. nih.govnih.gov |

Utilization in Materials Science and Polymer Chemistry

In the fields of materials science and polymer chemistry, this compound is valued for its role in the synthesis of complex, functional macromolecules. Its ability to participate in highly efficient and specific chemical transformations makes it an ideal component for creating materials with precisely tailored properties.

Polymer Functionalization via Click Chemistry

The azide group on this compound is a key participant in click chemistry, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. savvysciencepublisher.com The most prominent of these is the CuAAC reaction, which forms a stable triazole linkage between an azide and an alkyne. sigmaaldrich.commdpi.com This reaction enables the straightforward functionalization of polymers, where either the polymer backbone or side chains can be modified. savvysciencepublisher.comrsc.org By incorporating this compound into polymer structures, chemists can readily introduce the morpholine group or use the azide as a reactive site for subsequent conjugation with alkyne-containing molecules.

Graft copolymers, which feature polymeric side chains attached to a main polymer backbone, can be synthesized using several methods, including "grafting-to" and "grafting-from" approaches. youtube.com this compound is instrumental in these strategies, particularly when combined with click chemistry.

Grafting-to: In this method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. nih.gov For instance, a polymer backbone can be synthesized to contain pendant azide groups, derived from a monomer like an acrylamide (B121943) or methacrylate (B99206) functionalized with this compound. Separately, another polymer with a terminal alkyne group is prepared. The two polymers are then joined via a CuAAC reaction, "grafting" the alkyne-terminated chains onto the azide-functionalized backbone. This approach allows for precise control over the grafted chains, though high grafting density can be challenging to achieve due to steric hindrance. mdpi.com

Grafting-from: This strategy involves growing polymer chains directly from an initiating site on the main backbone. mdpi.com A polymer backbone can be prepared with initiator moieties that also contain an azide group from this compound. Monomers are then polymerized from these sites. While this method can achieve higher grafting densities, controlling the length of the grafted chains can be more complex. mdpi.com The azide group remains available for further functionalization after the grafting process.

| Strategy | Description | Advantages | Challenges | Role of this compound |

| Grafting-to | Pre-formed polymer chains are attached to a polymer backbone. nih.gov | Well-defined grafts. | Steric hindrance can limit grafting density. | Provides the azide handle on the backbone for clicking on alkyne-terminated chains. |

| Grafting-from | Monomers are polymerized from initiating sites on the backbone. mdpi.com | High grafting densities are possible. mdpi.com | Difficult to control the length and uniformity of grafts. mdpi.com | Can be incorporated into the initiator to provide a latent functional group for post-polymerization modification. |

Amphiphilic polymers, containing both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are of great interest for applications such as drug delivery, where they can self-assemble into nanoparticles like micelles. rsc.orgmdpi.com The morpholine component of this compound is hydrophilic and is known to be a component of biocompatible materials. nih.govresearchgate.net

Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. archivepp.com Their periphery contains a large number of terminal groups that can be functionalized. Click chemistry is a powerful tool for both the synthesis and surface functionalization of dendrimers due to its high efficiency and precision. mdpi.com

This compound can be "clicked" onto the surface of a dendrimer that has been prepared with terminal alkyne groups. This reaction efficiently coats the dendrimer periphery with morpholine units, which can significantly alter the dendrimer's properties. acs.org For example, the addition of hydrophilic morpholine groups can increase the water solubility of a hydrophobic dendrimer core. This functionalization is a key step in designing dendrimers for specific applications, such as modular drug delivery platforms where biocompatibility and solubility are critical. nih.gov The CuAAC reaction ensures that this surface modification is quantitative and clean. acs.org

| Dendrimer Core | Functionalization Strategy | Role of this compound | Resulting Property |

| Poly(amidoamine) (PAMAM) | Surface modification via CuAAC | Covalently attaches to terminal alkyne groups on the dendrimer surface. | Increased hydrophilicity and biocompatibility. archivepp.com |

| Poly(benzyl ether) | Convergent synthesis step | Can be used as a building block in a convergent growth approach where azide-alkyne reactions form the linkages between dendrons. | Precise placement of morpholine units within the dendritic structure. |

| Polyester (B1180765) | Post-synthesis functionalization | Reacts with alkyne-functionalized polyester dendrimers. | Enhanced solubility in aqueous media. nih.gov |

Surface Modification and Immobilization Strategies

Modifying the surfaces of materials is crucial for controlling their interaction with the surrounding environment, particularly in biomedical applications. nih.gov Unwanted protein adsorption on medical implants, for example, can lead to adverse biological responses. mcmaster.ca this compound provides a means to create biocompatible and functional surfaces through click chemistry-based immobilization.

The strategy typically involves first treating a surface (e.g., silicon, glass, or a polymer) to introduce alkyne functionalities. researchgate.net The surface is then exposed to a solution of this compound, and a CuAAC reaction is performed to covalently attach the molecule to the surface. nih.gov This process creates a dense layer of morpholine units, which can render the surface more hydrophilic and resistant to non-specific protein binding. researchgate.net Furthermore, the immobilized azide group can serve as a platform for the subsequent attachment of other molecules, such as antibodies or peptides, for creating biosensors or targeted therapeutic devices. nih.gov

Contributions to Chemical Biology Tools

The azide group is recognized as a bioorthogonal functional group, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property makes this compound a valuable component in the design of chemical biology tools. sigmaaldrich.com

It can be incorporated as a building block into more complex molecules like probes, inhibitors, or linkers. The morpholine portion can enhance the aqueous solubility and cell permeability of these tools, while the azide group provides a specific site for modification. For example, a bioactive molecule containing this compound can be introduced to a biological system. After it has reached its target, an alkyne-bearing reporter molecule, such as a fluorescent dye, can be added and "clicked" to the azide, allowing for visualization and tracking of the bioactive molecule's location and interactions.

Bioconjugation Methodologies (Excluding Live Cell or Clinical Data)

The azide functionality of this compound makes it a prime candidate for use in bioconjugation, the process of covalently linking molecules to biomolecules such as peptides and proteins. The CuAAC reaction is a favored method for this purpose due to its high efficiency, specificity, and biocompatibility. nih.gov In a typical bioconjugation strategy, a biomolecule is functionalized with a terminal alkyne group. Subsequent reaction with this compound in the presence of a copper(I) catalyst results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, effectively conjugating the morpholine-containing moiety to the biomolecule. nih.gov

This methodology has been successfully employed for the fluorescent labeling of peptide conjugates of phosphorodiamidate morpholino oligonucleotides (PMOs). rsc.org In this approach, peptides are first functionalized with an alkyne group, conjugated to the PMO, and then labeled with a fluorescent azide-containing compound. rsc.org While this specific study does not use this compound itself, it demonstrates the general and effective strategy for which this compound is well-suited. The introduction of the morpholine group can be advantageous, potentially improving the solubility and pharmacokinetic properties of the resulting bioconjugate.

The CuAAC reaction's utility in bioconjugation is further highlighted by its application in creating chemically defined antibody-drug conjugates (ADCs). nih.gov While specific examples using this compound are not detailed in the provided search results, the principle of using an azide-containing molecule to attach a payload to an antibody via a click reaction is a well-established and powerful technique. nih.gov

| Bioconjugation Component | Reactive Group | Key Reaction | Resulting Linkage |

| This compound | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Biomolecule (e.g., Peptide) | Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

Applications in Advanced Imaging and Sensing (excluding human clinical)

The development of novel fluorescent probes for imaging and sensing is a critical area of chemical research. Organic azides, such as this compound, serve as essential building blocks in the synthesis of these probes. nih.gov The azide group can be converted into a fluorescent 1,2,3-triazole through a CuAAC reaction with an alkyne-functionalized fluorophore. nih.gov This "turn-on" fluorescence mechanism is a popular strategy in probe design. nih.gov

For instance, a general strategy for creating fluorescent probes involves linking an azide or alkyne group to a fluorophore. mdpi.com The resulting probe can then be used to label and visualize various biological molecules and processes. mdpi.com While the provided research does not specifically describe a probe synthesized from this compound, the compound's structure is ideally suited for such applications. The morpholine group could enhance the probe's water solubility and biocompatibility, important features for biological imaging applications.

Furthermore, the azide group itself can be used in the development of fluorogenic probes. The reduction of a weakly fluorescent azide to a highly fluorescent amine can be exploited for sensing applications. nih.gov This principle, while demonstrated with a different azido-compound, underscores the potential of this compound in the design of responsive imaging agents. nih.gov The development of contrast agents for magnetic resonance imaging (MRI) also utilizes advanced synthetic methodologies where functional building blocks are crucial. nih.gov

| Probe Development Strategy | Role of Azide Group | Potential Advantage of Morpholine |

| Click Chemistry with Fluorophore | Reacts with alkyne to form a fluorescent triazole | Enhanced water solubility and biocompatibility |

| Fluorogenic Probes | Reduction to a fluorescent amine | Modulation of probe's photophysical properties |

Role in Complex Molecular Architecture Construction

The ability to efficiently and reliably form stable linkages between molecular components is fundamental to the construction of complex molecular architectures. The CuAAC reaction, for which this compound is a key reagent, has been widely applied in the synthesis of intricate structures such as macrocycles and polymers. nih.govnih.govtaylorfrancis.com

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. The CuAAC reaction has proven to be a powerful tool for the cyclization step in macrocycle synthesis, often proceeding with high yields under mild conditions. nih.gov By incorporating bifunctional building blocks containing both an azide and an alkyne, or by reacting separate azide- and alkyne-containing precursors, complex macrocyclic structures can be readily assembled. nih.gov The morpholine moiety of this compound can be incorporated into the macrocyclic framework, potentially influencing its conformation and binding properties.

In the realm of polymer chemistry, "click" reactions are utilized for the synthesis of a variety of complex polymeric materials, including block copolymers and dendrimers. taylorfrancis.comwur.nl The high efficiency of the CuAAC reaction allows for the straightforward functionalization of polymers and the linking of different polymer chains. taylorfrancis.comwur.nl this compound can be used to introduce morpholine groups onto the side chains or at the termini of polymer backbones, thereby modifying the polymer's properties, such as its solubility and thermal stability.

The synthesis of morpholine-fused triazoles via click chemistry further illustrates the utility of azide-containing morpholine derivatives in constructing complex heterocyclic systems. nih.gov This approach highlights the potential for this compound to be a precursor to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

| Complex Architecture | Role of this compound | Key Reaction |

| Macrocycles | Building block for cyclization | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Polymers | Functionalization of polymer chains | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Fused Heterocycles | Precursor for triazole formation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Theoretical and Computational Investigations

Electronic Structure Analysis and Reactivity Prediction

Computational analysis of 4-(3-azidopropyl)morpholine reveals key electronic features that govern its reactivity. The molecule's structure can be dissected into three main components: the morpholine (B109124) ring, the propyl linker, and the azide (B81097) moiety. The morpholine ring contains an ether oxygen which withdraws electron density from the nitrogen atom, rendering it less basic and nucleophilic compared to similar secondary amines like piperidine (B6355638). acs.org

The primary site of reactivity is the azide group (-N₃), a well-established 1,3-dipole. Its electronic structure is crucial for its participation in cycloaddition reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model this. researchgate.netmdpi.com DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the azide, the HOMO is typically located on the terminal nitrogen atoms, while the LUMO is distributed across the three-nitrogen system. The energy gap between the HOMO of the azide and the LUMO of a reaction partner (like an alkyne) is a key predictor of reaction rate in frontier molecular orbital theory.

Detailed computational studies on related azide-alkyne cycloadditions show that electronic effects significantly influence reaction barriers. nih.gov For instance, adjusting the electronic structure of the reaction partner through hyperconjugation can enhance reaction rates without compromising stability. nih.gov Theoretical calculations using methods like B3LYP can be used to model the transition states and predict activation energies for reactions involving the azide group of this compound. nih.govresearchgate.net

Conformational Analysis and Dynamics Studies

The flexibility of this compound is determined by the conformational freedom of the morpholine ring and the rotation around the single bonds of the propyl linker. The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts chair and boat conformations to minimize steric and torsional strain.

Experimental and computational studies consistently show that the chair conformation is significantly lower in energy than the boat or twist-boat forms. researchgate.netacs.org Within the chair conformation, the substituent on the nitrogen—in this case, the azidopropyl group—can be in either an axial or equatorial position. Spectroscopic and computational analyses have determined that the equatorial conformer (Chair-Eq) is more stable and thus more predominant than the axial conformer (Chair-Ax). researchgate.netacs.org

The three-carbon propyl chain adds further conformational complexity. Rotations around the C-C and C-N single bonds lead to numerous possible spatial arrangements of the azide group relative to the morpholine ring. Molecular dynamics (MD) simulations can be used to explore this conformational landscape over time in a simulated solvent environment. scispace.com These simulations can reveal the most populated conformations and the energetic barriers between them, providing insight into the molecule's average shape and flexibility in solution, which can be crucial for understanding its interaction with other molecules. scispace.com

Reaction Mechanism Elucidation through Computational Modeling

The most significant reaction of this compound is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. This "click" reaction is widely used for bioconjugation. Computational modeling, especially using DFT, is instrumental in elucidating the precise mechanism of this transformation. scispace.commaterialscloud.org

The reaction can proceed through either a concerted or a stepwise pathway, and there is ongoing debate and research into the exact mechanism which can be influenced by catalysts and substituents. scispace.com Computational studies model the potential energy surface of the reaction, identifying the transition states and any intermediates. researchgate.net

For the uncatalyzed reaction, calculations often show a high activation barrier. researchgate.net However, when catalyzed by copper(I), the mechanism changes dramatically. researchgate.netrsc.org Computational models for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) investigate the formation of a copper-acetylide intermediate, which then reacts with the azide. researchgate.net These models help to explain the high efficiency and regioselectivity (formation of the 1,4-disubstituted triazole) of the CuAAC reaction. researchgate.net By calculating the free energy profiles for different proposed pathways, researchers can determine the most likely reaction mechanism, providing insights that are difficult to obtain through experimental means alone. scispace.com

Molecular Docking and Ligand-Protein Interaction Simulations (In silico only)

While this compound itself is a building block, its "clicked" triazole products are often designed as ligands to bind to biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand within the active site of a protein. gyanvihar.orgnih.gov

In silico docking studies of various morpholine-containing compounds have revealed common interaction patterns. acs.orgresearchgate.net The morpholine moiety often plays a key role in binding. Its oxygen atom is a potent hydrogen bond acceptor, frequently observed forming hydrogen bonds with backbone amide protons of amino acid residues (e.g., valine) in protein active sites. acs.org The nitrogen atom, being less basic, is less likely to be protonated at physiological pH and participate as a hydrogen bond donor, but the entire ring provides a favorable scaffold for positioning other functional groups. acs.orgnih.gov

In a typical docking simulation of a triazole derived from this compound, the morpholine ring would be positioned to make these key hydrogen-bonding interactions, while the rest of the molecule, including the newly formed triazole ring and its substituent, would be explored for other favorable contacts like van der Waals, hydrophobic, or π-π stacking interactions within the binding pocket. nih.govnih.gov The docking score, an estimation of binding free energy, helps to rank different potential ligands and guide the design of more potent molecules. gyanvihar.org

Table 1: Summary of Potential Molecular Interactions for Morpholine-Containing Ligands in Docking Studies

| Interaction Type | Moiety Involved | Potential Protein Partner | Reference |

| Hydrogen Bond (Acceptor) | Morpholine Oxygen | Backbone NH of Valine, Lysine, etc. | acs.org |

| Hydrophobic Interactions | Morpholine CH₂ groups | Alanine, Leucine, Isoleucine residues | gyanvihar.org |

| Van der Waals Contacts | Entire Ligand | Various active site residues | researchgate.net |

| π-cation Interactions | Triazole Ring (if protonated) | Aromatic residues (e.g., Tyrosine, Phenylalanine) | N/A |

Advanced Predictive Modeling (e.g., ADMET for drug-likeness, in silico only)

Before significant resources are invested in synthesizing and testing a potential drug candidate, its pharmacokinetic properties are predicted using computational models. This is known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.netkims-imio.com Various free and commercial web-based tools like SwissADME and pkCSM are widely used for this purpose. researchgate.netresearchgate.netyoutube.comrjptonline.org

For this compound, or more relevantly, for its potential triazole derivatives, these tools can predict a range of crucial properties. These include physicochemical descriptors (molecular weight, logP, topological polar surface area), drug-likeness based on rules like Lipinski's Rule of Five, and pharmacokinetic features like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s. researchgate.netyoutube.com Toxicity predictions, such as carcinogenicity or inhibition of the hERG channel (a key cardiac ion channel), are also a critical part of the in silico assessment. researchgate.net

These predictions help researchers to identify potential liabilities in a molecule's profile early in the drug discovery process, allowing for modifications to improve its drug-like properties. kims-imio.comrjptonline.org

Table 2: Representative In Silico ADMET Prediction for this compound (Note: This is a hypothetical table generated based on typical outputs from predictive software like SwissADME for a molecule of this type. Actual values would require submission to the specific tool.)

| Property | Predicted Value | Implication for Drug-Likeness | Reference |

| Physicochemical Properties | youtube.com | ||

| Molecular Weight | ~158 g/mol | Good (typically <500) | youtube.com |

| logP (Octanol/Water) | ~0.5 | Good (typically <5) | youtube.com |

| H-bond Acceptors | 3 (N, O, N₃) | Good (typically <10) | youtube.com |

| H-bond Donors | 0 | Good (typically <5) | youtube.com |

| Topological Polar Surface Area | ~60 Ų | Good cell permeability likely | youtube.com |

| Pharmacokinetics | researchgate.netresearchgate.net | ||

| GI Absorption | High | Good potential for oral bioavailability | researchgate.net |

| BBB Permeant | No | Low risk of central nervous system side effects | researchgate.net |

| P-gp Substrate | No | Low risk of active efflux from cells | researchgate.net |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme | researchgate.net |

| Drug-Likeness | researchgate.netyoutube.com | ||

| Lipinski's Rule Violations | 0 | High drug-likeness | youtube.com |

| Bioavailability Score | ~0.55 | Good probability of having drug-like properties | youtube.com |

Advanced Analytical Approaches in Studying 4 3 Azidopropyl Morpholine and Its Derivatives

Spectroscopic Methods for Mechanistic Studies (e.g., in situ NMR, IR, MS)

Spectroscopic techniques are paramount for observing reactions in real-time (in situ) and for characterizing the structures of reactants, intermediates, and products. They provide molecular-level insights into the transformation process.

Infrared (IR) Spectroscopy is particularly useful for tracking reactions involving the azide (B81097) functional group. The azide moiety (N₃) in 4-(3-azidopropyl)morpholine exhibits a strong, sharp, and highly characteristic absorption band in the IR spectrum, typically around 2100 cm⁻¹. researchgate.net The disappearance of this peak is a clear indicator of the azide group's conversion in reactions like cycloadditions (e.g., click chemistry) or Staudinger ligations. In situ IR spectroscopy allows for continuous monitoring of this peak's intensity, providing real-time kinetic data on the reaction rate. Concurrently, the appearance of new vibrational bands corresponding to the formed product, such as a triazole ring, can also be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , especially ¹H and ¹³C NMR, provides detailed structural information. For this compound, the proton signals of the propyl chain and the morpholine (B109124) ring can be unambiguously assigned. chemicalbook.com During a reaction, changes in the chemical environment of these nuclei lead to shifts in their corresponding signals. For instance, in a cycloaddition reaction, the protons on the carbon adjacent to the azide group (the α-methylene group) would experience a significant downfield shift upon the formation of a triazole ring. In situ NMR studies, where spectra are acquired directly from the reacting mixture at various time points, enable the tracking of reactant consumption and product formation, and can sometimes allow for the detection of transient intermediates.

Mass Spectrometry (MS) is a powerful tool for identifying compounds by determining their mass-to-charge ratio (m/z). Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. For this compound (molar mass: 170.22 g/mol ), MS would confirm the presence of the molecular ion peak [M]+ or a protonated molecule [M+H]⁺. matrix-fine-chemicals.commassbank.eu In mechanistic studies, MS is used to identify the products and byproducts of a reaction. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex reaction mixtures, providing mass information for each separated component. nih.govnih.gov This is critical for confirming the identity of the desired derivative and any side products, thereby shedding light on the reaction mechanism.

| Technique | Application for this compound | Key Information Gained |

| Infrared (IR) | Monitoring the azide (N₃) stretching vibration (~2100 cm⁻¹) | Reaction kinetics, confirmation of azide conversion |

| NMR (¹H, ¹³C) | Observing chemical shifts of propyl and morpholine protons | Structural elucidation of products, reaction progress |

| Mass Spec (MS) | Determining the mass-to-charge ratio of products | Confirmation of product identity, analysis of byproducts |

Crystallographic Studies for Structural Elucidation of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for this compound itself is not prominently available, the technique has been extensively applied to its derivatives, providing invaluable structural insights.

When this compound reacts to form a stable, crystalline derivative, such as a triazole or an amide, single-crystal X-ray diffraction can be employed. This analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. For example, in studies of other morpholine derivatives like 4-(4-nitrophenyl)morpholine, crystallography has revealed that the morpholine ring typically adopts a stable chair conformation. researchgate.net

The analysis also reveals how molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking (if aromatic rings are present in the derivative). researchgate.netnih.gov This information is crucial for understanding the solid-state properties of the material and can influence its physical characteristics like solubility and melting point.

Below is a representative table of crystallographic data obtained for a morpholine derivative, illustrating the type of information generated from such studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Formula Weight | 208.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| Volume (ų) | 1979.42 (13) |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.397 |

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatography is an essential tool for both the analysis and purification of this compound and its derivatives. The choice of technique depends on the polarity, volatility, and scale of the application.

Thin-Layer Chromatography (TLC) is a rapid and simple method used for qualitative reaction monitoring. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). As the solvent (mobile phase) moves up the plate, components separate based on their polarity. By comparing the spots of the reaction mixture to those of the starting material, one can quickly assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful conversion.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both quantitative analysis and purification. For reaction monitoring, small aliquots of the reaction mixture can be injected into an HPLC system at different time points. The resulting chromatograms show peaks corresponding to each component, and the area under each peak is proportional to its concentration. This allows for precise calculation of reactant conversion and product yield over time. For purification, preparative HPLC can be used to separate the desired derivative from unreacted starting materials and byproducts with high purity. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is commonly employed for compounds of moderate polarity like many morpholine derivatives. lcms.cz

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While the azide group can be thermally sensitive, GC can be used for certain derivatives or for analyzing related starting materials or byproducts. nist.gov When coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities. nih.gov

Ion-Exchange Chromatography (IC) is particularly useful for purifying charged derivatives. If this compound is used to synthesize a derivative with a basic or acidic functional group that can be ionized, IC can provide excellent separation based on charge. lcms.cznih.gov

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| TLC | Rapid reaction monitoring | Silica gel | Hexane/Ethyl Acetate mixtures | UV light, chemical stain |

| HPLC | Quantitative analysis, purification | C18 (Reversed-Phase) | Acetonitrile/Water gradients | UV, MS |

| GC-MS | Analysis of volatile components | Polysiloxane-based capillary column | Helium, Hydrogen | Mass Spectrometry |

| IC | Purification of charged derivatives | Cation or Anion exchange resin | Aqueous buffers | Conductivity |

Calorimetric Techniques for Thermodynamic Characterization of Reactions

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. These measurements provide fundamental thermodynamic data, such as the enthalpy (ΔH) of a reaction, which indicates whether a process is exothermic (releases heat) or endothermic (absorbs heat).

Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of this compound. Organic azides are known to be energetic compounds that can decompose exothermically upon heating. A DSC experiment would measure the heat flow to or from the sample as it is heated at a constant rate, allowing for the determination of the onset temperature of decomposition and the amount of energy released. This information is critical for assessing the thermal hazards associated with the compound.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to measure the heat evolved or absorbed during a reaction in solution. It is particularly well-suited for studying the thermodynamics of reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger ligation, both common transformations for the azide group in this compound. By titrating one reactant into another inside the calorimeter cell, ITC can directly measure the reaction enthalpy (ΔH). Furthermore, the data can often be fitted to a binding model to determine the association constant (Ka) and stoichiometry (n) of the reaction, providing a complete thermodynamic profile of the interaction. While specific calorimetric data for reactions of this compound are not widely published, the principles of calorimetry are directly applicable to understanding the energetic driving forces of its chemical transformations. For the parent morpholine structure, fundamental data such as heat capacity are available and form the basis for more complex thermodynamic analyses. nist.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The azide (B81097) functional group is renowned for its diverse reactivity, which can be precisely controlled through catalysis. Future research will likely focus on expanding the catalytic repertoire beyond well-established reactions.

A primary area of exploration involves the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike the more common copper-catalyzed "click" reaction (CuAAC) which yields 1,4-disubstituted 1,2,3-triazoles, RuAAC provides regioselective access to 1,5-disubstituted isomers. organic-chemistry.orgacs.org Ruthenium(II) complexes, such as [Cp*RuCl] variants, are highly effective for this transformation, even with sterically demanding internal alkynes, thus broadening the synthetic scope. acs.orgresearchgate.netnih.gov The mechanism is understood to proceed through an oxidative coupling pathway, a key difference from the CuAAC mechanism. acs.orgresearchgate.net The ability to selectively generate either triazole isomer by choosing the appropriate metal catalyst is a powerful tool in targeted synthesis.

Another significant catalytic transformation is the reduction of the azide group to a primary amine. While traditional methods exist, modern catalytic hydrogenation using ruthenium or other transition metal catalysts offers a milder, more efficient route. rsc.orgyoutube.comorganic-chemistry.org For instance, ruthenium-based catalysts have been developed for the direct amination of alcohols and the hydrogenation of amides to amines under mild conditions, showcasing the potential for selective azide reduction in the presence of other functional groups. rsc.orgnih.gov

Table 1: Comparison of Catalytic Cycloaddition Reactions for 4-(3-Azidopropyl)morpholine

| Catalytic System | Catalyst Example | Reactant Partner | Primary Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| CuAAC (Copper-Catalyzed) | CuSO₄/Ascorbic Acid | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | High yield, mild conditions, bioorthogonal. | mdpi.commdpi.com |

| RuAAC (Ruthenium-Catalyzed) | Cp*RuCl(PPh₃)₂ | Terminal or Internal Alkyne | 1,5-Disubstituted 1,2,3-Triazole | Access to alternative regioisomer; tolerates internal alkynes. | organic-chemistry.orgacs.orgnih.gov |

| SPAAC (Strain-Promoted) | None (Metal-Free) | Cyclooctyne (B158145) (e.g., DBCO) | 1,4-Disubstituted 1,2,3-Triazole | Metal-free, ideal for in-vivo applications. | interchim.commedchemexpress.com |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of efficient and atom-economical synthesis. nih.gov The azide group is a valuable participant in such reactions, enabling the rapid construction of diverse N-heterocyclic scaffolds. mdpi.comrsc.org

Future work will likely see this compound integrated as a key building block in novel MCRs. For example, it could participate in Ugi-azide reactions or other isocyanide-based MCRs to generate highly functionalized and structurally complex molecules, such as tetrazoles or other heterocycles, in a single, efficient step. nih.govresearchgate.net The morpholine (B109124) unit would be incorporated into the final structure, potentially imparting favorable properties like improved solubility or specific biological interactions. mdpi.come3s-conferences.org The convergence and diversity offered by MCRs make this a promising avenue for creating libraries of novel morpholine-containing compounds for drug discovery and materials science. nih.govrsc.org

Development of Sustainable Synthetic Pathways

Green chemistry principles are increasingly guiding synthetic route design. Future research on this compound will emphasize the development of more sustainable and environmentally benign production methods.

This involves optimizing the synthesis of both the morpholine core and the introduction of the azide group. Recent advancements in morpholine synthesis include redox-neutral protocols using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663), which avoids the waste associated with traditional multi-step methods. chemrxiv.orgchemrxiv.orgorganic-chemistry.orgnih.gov For the azide component, greener methods for producing sodium azide are being explored, such as using alternative alcohol reactants to reduce reaction times and volatile organic compound (VOC) emissions. rsc.org Furthermore, the use of greener solvents like water or glycerol, or even solvent-free conditions, for azide reactions such as CuAAC, is an active area of research that could be applied to syntheses involving this compound. nih.govacs.org

Table 2: Traditional vs. Sustainable Approaches in the Synthesis of Morpholine Azides

| Synthetic Step | Traditional Method | Sustainable Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Morpholine Ring Formation | Annulation of amino alcohols with chloroacetyl chloride, followed by reduction. | One/two-step redox neutral protocol using ethylene sulfate. | Fewer steps, avoids hazardous reagents and metal hydrides. | chemrxiv.orgchemrxiv.org |

| Azide Introduction | Nucleophilic substitution with sodium azide from alkyl halides. | Use of greener azide sources; flow chemistry for safety. | Improved safety, potential for reduced waste. | rsc.orgacs.org |

| Reaction Solvent (for "Click" reactions) | Organic solvents (e.g., THF, Toluene). | Aqueous solutions, glycerol, or solvent-free conditions. | Reduces use of toxic and volatile organic solvents. | nih.gov |

Advanced Applications in Targeted Chemical Synthesis

The true potential of this compound lies in its application as a functional tag in targeted synthesis, primarily through "click chemistry". interchim.comacs.org This reaction's high efficiency and bioorthogonality allow the morpholine moiety to be precisely attached to a vast array of molecules.

Advanced applications will move beyond simple conjugation to the strategic construction of complex functional molecules. For example, it can be used to synthesize macrocycles for biological screening or to create morpholine-fused triazoles, which have shown chemotherapeutic potential. nih.govresearchgate.netnih.gov The ability to choose between CuAAC and RuAAC to form specific triazole linkers (1,4- vs. 1,5-isomers) allows for fine-tuning of the geometry and properties of the final product, which can be critical for applications like optimizing binding to a biological target. acs.orgnih.gov This dual reactivity makes this compound a sophisticated tool for building libraries of compounds for high-throughput screening in drug discovery and for developing advanced functional materials. nih.gov

Computational Design of Next-Generation Derivatives

Computational chemistry offers powerful tools for designing new molecules with enhanced properties before their synthesis. nih.gov Future research will increasingly use computational methods like molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) to guide the development of next-generation derivatives of this compound. mdpi.comnih.gov

These studies can predict how structural modifications—such as adding substituents to the morpholine ring or altering the length and flexibility of the propyl linker—will affect a molecule's properties. e3s-conferences.orgnih.govnih.gov For example, computational modeling has been used to design morpholine-containing derivatives as potent and selective inhibitors of proteins like mTOR, a key target in cancer therapy. mdpi.comnih.gov By simulating interactions at the molecular level, researchers can prioritize the synthesis of candidates with the highest predicted efficacy and most favorable pharmacokinetic profiles, accelerating the discovery of new therapeutic agents and functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Azidopropyl)morpholine, and how can reaction conditions be optimized?